Solubility Profile of Nilotinib Hydrochloride Dihydrate: A Technical Guide
Solubility Profile of Nilotinib Hydrochloride Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of nilotinib hydrochloride dihydrate in common laboratory solvents. Nilotinib is a potent Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML)[1][2][3]. As a Biopharmaceutical Classification System (BCS) Class IV compound, it exhibits both low solubility and low permeability, making the understanding of its solubility characteristics critical for in vitro assay development, formulation studies, and preclinical research[4][5][6]. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and illustrates relevant biological and experimental workflows.
Physicochemical Properties and pH-Dependent Solubility
Nilotinib hydrochloride dihydrate is a white to slightly yellowish or greenish-yellow powder[5]. Its aqueous solubility is highly pH-dependent, a critical factor for its oral bioavailability. The solubility of nilotinib in aqueous solutions significantly decreases with increasing pH[3][7]. It is soluble in acidic media but is considered practically insoluble in buffer solutions at a pH of 4.5 and higher[5][6]. This pH-dependent characteristic is a key challenge in its formulation, as the transition from the acidic environment of the stomach to the higher pH of the small intestine can lead to precipitation and reduced absorption[8].
Quantitative Solubility Data
The following table summarizes the reported solubility of nilotinib hydrochloride (in its various hydrated forms as noted) in a range of common laboratory solvents. It is important to note that solubility can be influenced by the specific crystalline form (polymorph) and the degree of hydration.
| Solvent/System | Form | Temperature | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Hydrochloride | Not Specified | 100 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | Hydrate | Not Specified | 2 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | Monohydrate | 25 °C | Very Soluble | [5] |
| Ethanol | Hydrochloride | Not Specified | 2 mg/mL | [1] |
| Ethanol | Monohydrate | 25 °C | Sparingly Soluble | [5] |
| Methanol | Monohydrate | 25 °C | Sparingly Soluble | [5] |
| Acetonitrile | Monohydrate | 25 °C | Very Slightly Soluble | [5] |
| Acetonitrile:Water (50:50 v/v) | Monohydrate | Not Specified | Good Solubility | [9] |
| n-Octanol | Monohydrate | 25 °C | Very Slightly Soluble | [5] |
| Water | Hydrochloride | Not Specified | Insoluble | [1] |
| Water | Monohydrate | Not Specified | Practically Insoluble | [7] |
| Simulated Intestinal Fluid (pH 6.8) | Monohydrate | Not Specified | ~1.5 µg/mL | [10] |
Note: Qualitative descriptions such as "Very Soluble" or "Sparingly Soluble" are based on USP definitions. The significant discrepancy in reported DMSO solubility may be due to differences in the specific salt form (e.g., hydrate vs. anhydrous) or experimental conditions.
Experimental Protocol: Equilibrium Solubility Determination
A common method for determining the equilibrium solubility of a compound is the shake-flask method. The following protocol is based on methodologies described in the literature for nilotinib[4].
Objective: To determine the saturation solubility of nilotinib hydrochloride dihydrate in a specific solvent.
Materials:
-
Nilotinib hydrochloride dihydrate
-
Selected laboratory solvent (e.g., ethanol, DMSO)
-
Vials (e.g., glass, light-protected)
-
Orbital shaker or rotator
-
Temperature-controlled environment
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Preparation: Add an excess amount of nilotinib hydrochloride dihydrate to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a temperature-controlled shaker or rotator. Allow the mixture to saturate for an extended period, typically 72 hours, to ensure equilibrium is reached[4]. Protect from light if the compound is light-sensitive.
-
Sample Collection: After the equilibration period, carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the sample through a 0.45 µm syringe filter to remove all undissolved solids. This step is critical to prevent artificially high concentration measurements.
-
Analysis: Quantify the concentration of nilotinib in the filtrate using a validated analytical method, such as HPLC with UV detection[4].
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Caption: Workflow for determining equilibrium solubility.
Mechanism of Action: Bcr-Abl Kinase Inhibition
Nilotinib functions as a selective and potent ATP-competitive inhibitor of the Bcr-Abl kinase, an abnormal fusion protein that is characteristic of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML)[3]. The constitutively active Bcr-Abl kinase drives uncontrolled proliferation of leukemia cells and inhibits apoptosis. Nilotinib binds to the inactive conformation of the Abl kinase domain, preventing its autophosphorylation and the subsequent phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to cell proliferation.
Caption: Nilotinib's inhibition of the Bcr-Abl signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medkoo.com [medkoo.com]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. US10874671B2 - Pharmaceutical compositions of nilotinib - Google Patents [patents.google.com]
- 7. arasto.com [arasto.com]
- 8. CN112294971B - Nilotinib compositions having improved solubility - Google Patents [patents.google.com]
- 9. wjpls.org [wjpls.org]
- 10. pharmaexcipients.com [pharmaexcipients.com]
